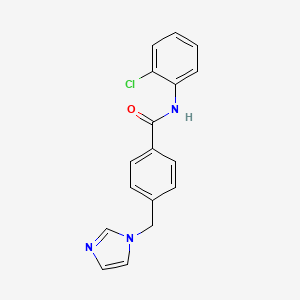![molecular formula C18H30N2O B5974013 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5974013.png)
2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol, also known as IBMP, is a chemical compound that belongs to the family of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, neuroscience, and pharmacology. In
Mechanism of Action
The mechanism of action of 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act as a selective antagonist of the dopamine D2 receptor. This action results in the inhibition of dopamine release, which is responsible for the anti-inflammatory and analgesic properties of 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol.
Biochemical and Physiological Effects:
2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol has been shown to possess significant anti-inflammatory and analgesic properties. It has also been shown to act as a selective antagonist of the dopamine D2 receptor, making it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol is its potential application in the development of new drugs. However, 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol has several limitations for lab experiments. One of the most significant limitations is its complex synthesis process, which makes it difficult to obtain in large quantities. Additionally, 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol has limited stability, making it challenging to store and transport.
Future Directions
Despite the limitations, 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol has significant potential for future research. One of the most significant future directions is the development of new drugs based on 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol. Additionally, further research is needed to fully understand the mechanism of action of 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol and its potential application in the treatment of various neurological disorders.
Conclusion:
In conclusion, 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields of research. 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential application in the field of medicinal chemistry and neuroscience. It has been shown to possess significant anti-inflammatory and analgesic properties and act as a selective antagonist of the dopamine D2 receptor. Despite the limitations, 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol has significant potential for future research, particularly in the development of new drugs and the treatment of various neurological disorders.
Synthesis Methods
The synthesis of 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol is a complex process that involves several steps. The most common method used for the synthesis of 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol is the reaction of 1-(4-methylbenzyl)piperazine with isobutyraldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the final product, 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol.
Scientific Research Applications
2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential application in various fields of research. One of the most significant applications of 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol is in the field of medicinal chemistry. 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol has been shown to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs.
2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol has also been studied for its potential application in the field of neuroscience. It has been shown to act as a selective antagonist of the dopamine D2 receptor, making it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
2-[4-[(4-methylphenyl)methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-15(2)12-20-10-9-19(14-18(20)8-11-21)13-17-6-4-16(3)5-7-17/h4-7,15,18,21H,8-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUZILAQYPEBEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(C(C2)CCO)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-Isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B5973936.png)

![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 3-methoxybenzoate](/img/structure/B5973949.png)
![7-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5973959.png)
![2-(1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)-1H-benzimidazole](/img/structure/B5973980.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5973998.png)
![2-(5-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol](/img/structure/B5974001.png)

![5-[4-methoxy-3-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5974028.png)
![4-[4-(allyloxy)phenyl]-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5974043.png)
![7'-amino-1-(3-fluorobenzyl)-2'-[(3-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5974051.png)
![N-(4-isopropylphenyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine](/img/structure/B5974059.png)

![5-[(4-methylbenzoyl)amino]-1-phenyl-N,N-dipropyl-1H-pyrazole-4-carboxamide](/img/structure/B5974066.png)